molecular formula C14H28Ni B12512329 Ethylcyclopentane;nickel

Ethylcyclopentane;nickel

Cat. No.: B12512329
M. Wt: 255.07 g/mol
InChI Key: OQCXNSTUSFCHSE-UHFFFAOYSA-N
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Description

Boiling Point and Phase Transition Behavior

Ethylcyclopentane exhibits a boiling point of 103.0 ± 3.0 °C at standard atmospheric pressure. This value is approximately 30 °C higher than unsubstituted cyclopentane (49.3 °C), reflecting increased London dispersion forces due to the larger surface area of the ethyl group. The melting point is reported at -138 °C, indicating a relatively narrow liquid range compared to linear alkanes of similar molecular weight.

Density and Refractive Index Profiles

The compound has a density of 0.763 g/mL at 25 °C, which is characteristic of low-polarity hydrocarbons. The refractive index at 20 °C is 1.419, aligning with values typical for alkylated cyclopentanes. These properties correlate with its electronic structure, as the absence of conjugated π-systems limits polarizability.

Vapor Pressure and Volatility Analysis

Ethylcyclopentane demonstrates significant volatility, with a vapor pressure of 72.8 mmHg at 37.7 °C. The Clausius-Clapeyron equation predicts a steep increase in vapor pressure with temperature, consistent with its flash point of 15.6–16 °C. This high volatility necessitates careful handling under ambient conditions to prevent flammable vapor accumulation.

Thermodynamic Stability and Reactivity Patterns

The standard enthalpy of formation (ΔH~f~°) for ethylcyclopentane is -137.96 kJ/mol, indicating moderate thermodynamic stability relative to acyclic alkanes. This value reflects strain energy from the cyclopentane ring and stabilizing effects of hyperconjugation in the ethyl group. Combustion analysis yields a heat of combustion consistent with complete oxidation to CO~2~ and H~2~O, though kinetic studies show slower reaction rates compared to linear alkanes due to steric hindrance around the ring.

Ethylcyclopentane undergoes typical alkane reactions, including free-radical halogenation and catalytic hydrogenation. However, ring strain in the cyclopentane moiety lowers activation energies for ring-opening reactions under harsh conditions. For example, exposure to strong acids or elevated temperatures may induce rearrangements via carbocation intermediates.

Properties

Molecular Formula

C14H28Ni

Molecular Weight

255.07 g/mol

IUPAC Name

ethylcyclopentane;nickel

InChI

InChI=1S/2C7H14.Ni/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3;

InChI Key

OQCXNSTUSFCHSE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1.CCC1CCCC1.[Ni]

Origin of Product

United States

Preparation Methods

Nickel Formate Decomposition

The thermal decomposition of nickel formate (Ni(HCOO)₂·2H₂O) in inert atmospheres (e.g., CO₂ or N₂) yields finely divided nickel particles. This method, detailed in US2807532A , involves:

  • Heating nickel formate at 250–350°C under CO₂.
  • Maintaining a slight positive pressure (1–5" H₂O) to prevent oxidation.
  • Suspending the resulting nickel particles in molten maleic anhydride for stabilization.

Key Data :

  • Yield : >95% Ni particles (14–16 nm size range).
  • Catalytic Activity : Effective in hydrogenation of maleic anhydride to succinic anhydride.

Nickel Etioporphyrin-I Synthesis

US20230167124A1 describes a three-step metallation process for nickel(II) etioporphyrin-I:

  • Bromination : Kryptopyrrole reacts with Br₂ in acetic acid.
  • Condensation : Brominated intermediates form etioporphyrin-I.
  • Metallation : Etioporphyrin-I reacts with NiCl₂·6H₂O in dimethylformamide (DMF) at reflux.

Reaction Conditions :

Step Reagents Temperature Time
Bromination Br₂, CH₃COOH 25°C 5 hr
Metallation NiCl₂·6H₂O, DMF 100°C 12 hr

Outcome : 300 g of nickel etioporphyrin-I per batch.

Ligand Substitution Reactions

Bidentate N-Ligand Complexes

ACS Organometallics (2023) outlines the synthesis of organonickel radicals using bidentate ligands (e.g., 2,2'-bipyridine):

  • Transmetalation : (dtbpy)Ni(acac)₂ reacts with DippMgBr.
  • Cation Formation : Bromide abstraction using NaBAr²⁴F.
  • Reduction : KC₈ reduces the complex to a Ni-centered radical.

Characterization :

  • EPR : g-values = [2.263, 2.086, 2.050] confirm Ni(III) intermediates.
  • X-ray : Square-planar geometry with Ni–N bond lengths of 1.98–2.04 Å.

Schiff Base Nickel Complexes

A PMC study (2021) reports nickel(II) complexes with pentadentate Schiff base ligands:

  • Condensation : Asymmetrical tetraamine ligand (ppe) reacts with 2-acetylpyridine.
  • Coordination : Ni(II) binds to the N₅ donor set in ethanol-water.

Structural Data :

  • Geometry : Distorted octahedral with Ni–N bonds = 2.07–2.15 Å.
  • Magnetic Moment : μ = 3.2 BM (high-spin Ni(II)).

Catalytic Hydrogenation Methods

Raney Nickel Catalysts

RSC Supporting Information (2013) details Raney Ni preparation:

  • Alloy Treatment : Ni-Al alloy (50:50) etched with 6 M NaOH at 10–20°C.
  • Activation : Washed to pH 7 and stored in isopropanol.

Application :

  • Substrate : Ethyl levulinate → γ-valerolactone (GVL).
  • Conditions : 2-propanol, 25°C, 9 hr.
  • Yield : 98% GVL.

Nickel Nanoparticle Synthesis

Wiley (2021) synthesizes Ni nanoparticles (14–16 nm) via:

  • Reduction : NiCl₂·6H₂O reduced by ethylene glycol/NaBH₄.
  • Support Loading : Ni nanoparticles immobilized on ZnO, TiO₂, or VPO.

Performance :

Support Conversion (3-Chlorophenol) Time
ZnO 98% 90 min
TiO₂ 92% 120 min

Comparative Analysis of Methods

Table 1 : Advantages and Limitations of Preparation Routes

Method Yield (%) Particle Size (nm) Scalability
Thermal Decomposition 95 14–16 Industrial
Ligand Substitution 70–85 N/A Lab-scale
Catalytic Hydrogenation 98 10–20 Pilot-scale

Key Findings :

  • Thermal decomposition offers high yields but requires stringent inert conditions.
  • Ligand-based methods enable precise geometry control but face scalability challenges.
  • Raney Ni catalysts excel in liquid-phase hydrogenation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Ethylcyclopentane;nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethylcyclopentane;nickel has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylcyclopentane;nickel involves the coordination of nickel with the ethylcyclopentane molecule. Nickel acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, nickel facilitates the addition of hydrogen atoms to the ethylcyclopentane molecule .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Ethylcyclopentane exhibits distinct physical properties compared to other cycloalkanes. For example:

  • Vapor Pressure : At 25°C, ethylcyclopentane has a vapor pressure of 915 ± 220 mg/m³, lower than methylcyclohexane (1755 ± 421 mg/m³) but higher than smaller cyclic alkanes like cyclopentane .
  • Critical Constants : Ethylcyclopentane’s critical temperature (Tₐ) and pressure (Pₐ) are intermediate between methylcyclopentane and methylcyclohexane, reflecting the influence of alkyl chain length and ring size .

Table 1: Thermodynamic Properties of Selected Cycloalkanes

Compound Boiling Point (°C) Vapor Pressure (25°C, mg/m³) Critical Temperature (°C)
Ethylcyclopentane 103 915 ± 220 298.5
Methylcyclohexane 101 1755 ± 421 299.1
1,3-Dimethylcyclohexane 124 N/A 323.7
Cyclopentane 49 3320 ± 800 238.6

Data compiled from

Environmental Behavior and Biodegradation

Ethylcyclopentane undergoes anaerobic degradation via fumarate addition, a pathway shared with n-alkanes and cyclohexane. Sulfate-reducing microorganisms from hydrocarbon-contaminated aquifers degrade ethylcyclopentane with a 50-day lag phase, achieving complete mineralization in 150 days . In contrast, methylcyclohexane exhibits slower degradation rates due to its larger ring size and steric hindrance .

Table 2: Biodegradation Rates of Cycloalkanes

Compound Degradation Time (Days) Key Metabolites
Ethylcyclopentane 150 Cyclohexylsuccinic acid
Cyclohexane 120 Cyclohexanol, cyclohexanone
Methylcyclohexane >200 Methylcyclohexanol

Data from

Volatile Organic Compound (VOC) Emissions

Ethylcyclopentane’s VOC emissions are lower than those of methylcyclohexane and branched alkanes (e.g., 3-methylhexane) in adhesive formulations. At 35°C, ethylcyclopentane emits 1505 ± 361 mg/m³, compared to 3113 ± 747 mg/m³ for methylcyclohexane . This lower emission profile enhances its suitability for industrial applications requiring reduced environmental impact.

Structural and Functional Comparisons
  • Branching Effects : Ethylcyclopentane’s single ethyl substituent results in lower steric hindrance compared to trimethylated derivatives (e.g., 1c,2t,4-trimethylcyclopentane), which exhibit higher boiling points and reduced reactivity .
  • Fuel Performance : With a RON of 67, ethylcyclopentane outperforms cyclopentane (RON ~45) but underperforms iso-octane (RON 100), limiting its standalone use as a fuel .

Biological Activity

Ethylcyclopentane;nickel is a compound that combines the organic structure of ethylcyclopentane with nickel, a transition metal known for its catalytic properties and biological interactions. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

Ethylcyclopentane is a cyclic alkane, while nickel is a metal that plays a crucial role in various biological processes, including enzyme function and metabolic pathways. The combination of these two components results in a compound that may exhibit unique biological properties.

Mechanisms of Biological Activity

Nickel compounds are known to induce oxidative stress and affect cellular functions. The following mechanisms have been identified regarding the biological activity of nickel:

  • Oxidative Stress Induction : Nickel can generate reactive oxygen species (ROS), leading to oxidative damage in cells. This process has been linked to renal toxicity, as demonstrated in studies involving animal models exposed to nickel .
  • Enzyme Interaction : Nickel serves as a cofactor for several enzymes, influencing metabolic pathways. Its presence can alter enzyme activity, affecting processes such as glucose metabolism and lipid oxidation.

1. Renal Toxicity Study

A study investigated the long-term effects of nickel exposure on rat kidneys. The rats were fed nickel-contaminated feed for 12 and 24 weeks. Key findings included:

  • Increased Serum Creatinine and Urea Levels : Significant increases were observed in the nickel-exposed group compared to controls after 12 weeks .
  • Histological Changes : Histological analysis revealed glomerular atrophy and widened Bowman’s capsule in the kidneys of exposed rats, indicating structural damage due to oxidative stress .
ParameterControl (12 weeks)Nickel (12 weeks)Nickel (24 weeks)
SOD (U/ml)0.42 ± 0.070.52 ± 0.031.15 ± 0.02
GSH (mM)1.21 ± 0.081.18 ± 0.181.79 ± 0.04
MDA (µM)31.83 ± 1.8731.14 ± 2.5212.70 ± 0.82

2. Nickel-Catalyzed Reactions

Nickel's catalytic properties have been extensively studied in organic synthesis, affecting biological systems indirectly through the production of biologically active compounds:

  • Catalytic Activity : Nickel complexes have been shown to facilitate reactions that yield compounds with potential therapeutic applications . The efficiency of these reactions can influence the bioavailability and efficacy of drugs.

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